Field: Polymer Chemistry
Method: In emulsion polymerization, monomers (like MMA and styrene) are emulsified in water with a surfactant. The chain transfer agents (like MBrMA) are added to control the molecular weight of the polymer. The reaction is initiated by a water-soluble initiator.
Outcome: The result is a polymer with a controlled molecular weight.
Field: Organic Chemistry
Application: MBrMA can undergo nucleophilic substitution of carboxylic acid to form methyl 2-(acyloxymethyl)acrylates.
Method: In a nucleophilic substitution reaction, a nucleophile (like a carboxylic acid) reacts with an electrophile (like MBrMA). The bromine atom in MBrMA is replaced by the carboxylic acid, forming a new compound.
Outcome: The result is a new compound, methyl 2-(acyloxymethyl)acrylate.
Methyl 2-(bromomethyl)-6-fluorobenzoate is an organic compound with the molecular formula C₉H₈BrFO₂. It is a derivative of benzoic acid, characterized by the presence of a bromomethyl group and a fluorine atom attached to the benzene ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both halogen substituents (bromine and fluorine) can influence its reactivity and biological properties, making it an interesting subject for research and development.
Due to the limited information on this specific compound, it is advisable to handle it with caution following general laboratory safety practices for organic chemicals. Organic esters can be flammable and potentially harmful if inhaled, ingested, or absorbed through the skin []. Similarly, brominated organic compounds can pose health risks [].
These reactions are significant for synthesizing more complex organic molecules and exploring the compound's biological activity.
Methyl 2-(bromomethyl)-6-fluorobenzoate has shown potential in biological applications, particularly as a building block in drug discovery. Compounds with similar structures have been investigated for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique combination of bromomethyl and fluorine groups may enhance its interaction with biological targets, potentially leading to the development of new therapeutic agents.
The synthesis of Methyl 2-(bromomethyl)-6-fluorobenzoate typically involves the bromination of methyl 6-fluorobenzoate. A common method includes:
For industrial production, similar synthetic routes may be employed but optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems.
Methyl 2-(bromomethyl)-6-fluorobenzoate has several applications across different fields:
The interactions of Methyl 2-(bromomethyl)-6-fluorobenzoate with biological targets are primarily studied through its involvement in reactions like the Suzuki–Miyaura cross-coupling reaction. This reaction facilitates the formation of new carbon–carbon bonds, which is crucial for synthesizing various organic compounds. The compound's ability to participate in such reactions highlights its importance in organic synthesis and medicinal chemistry .
Several compounds share structural similarities with Methyl 2-(bromomethyl)-6-fluorobenzoate. Here are some notable examples:
| Compound Name | Key Differences |
|---|---|
| Methyl 2-bromobenzoate | Lacks the fluorine atom; different reactivity |
| Methyl 2-(chloromethyl)-6-fluorobenzoate | Chlorine replaces bromine; affects chemical behavior |
| Methyl 2-(iodomethyl)-6-fluorobenzoate | Iodine replaces bromine; different stability |
| Methyl 2-(bromomethyl)-5-fluorobenzoate | Fluorine positioned differently; alters reactivity |
| Methyl 2-(bromomethyl)-4-fluorobenzoate | Different position of substituents affects properties |
These comparisons illustrate how variations in halogen substituents and their positions on the benzene ring can significantly impact chemical behavior and potential applications .
Grignard reagents are pivotal in introducing bromomethyl groups via nucleophilic substitution. A representative method involves reacting 1,2-dibromo-6-fluorobenzene with isopropylmagnesium chloride in tetrahydrofuran (THF) at -40°C, followed by quenching with dry ice to yield 2-bromo-6-fluorobenzoic acid. Subsequent esterification with methanol under acidic conditions produces the target compound.
Key Reaction Parameters
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Isopropyl MgCl | THF | -40°C | 85% |
| H₂SO₄ (catalyst) | MeOH | 80°C | 85% |
This method leverages the electrophilic character of bromine and the nucleophilicity of Grignard reagents to achieve regioselective bromination.
Halogen-metal exchange (HME) enables selective bromine introduction. For example, bromoheterocyclics with acidic protons undergo HME with i-PrMgCl and n-BuLi under non-cryogenic conditions. This approach minimizes intermolecular quenching and favors intramolecular chelation, ensuring high regioselectivity.
Mechanistic Insights
Lithiation of fluorinated benzene derivatives with lithium diisopropylamide (LDA) or n-BuLi generates aryllithium intermediates. These react with bromomethylating agents (e.g., CH₂Br₂) to form the bromomethyl-substituted product.
Critical Steps
Limitations: Competing autometallation may occur in highly substituted systems, reducing yields.
Direct esterification of 2-bromo-6-fluorobenzoic acid with methanol is a high-yield route.
Optimized Conditions
| Acid Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| H₂SO₄ | MeOH | 80°C | 12 h | 85% |
Mechanism: Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by methanol.
Bromination of the methyl group requires radical initiation. While N-bromosuccinimide (NBS) is typically used for allylic bromination, direct bromination of methyl groups is challenging. An alternative route involves:
Challenges: Methyl groups lack sufficient reactivity for direct bromination, necessitating indirect methods.
| Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Product |
|---|---|---|---|---|---|
| Sodium azide (NaN3) | DMF | 80 | 4 | 85 | Azido derivative |
| Potassium thiocyanate (KSCN) | DMSO | 90 | 6 | 78 | Thiocyanato derivative |
| Sodium methoxide (NaOCH3) | DMF | 60 | 2 | 92 | Methoxy derivative |
| Primary amines | THF | 25 | 8 | 70 | Amine derivative |
| Thiols (RSH) | Ethanol | 50 | 3 | 88 | Thioether |
| Alkoxides (RO-) | THF | 60 | 2 | 90 | Ether derivative |
| Cyanide (KCN) | DMF | 80 | 5 | 82 | Nitrile derivative |
| Imidazole | DMF | 70 | 4 | 75 | Imidazole derivative |
Stereochemical and Electronic Effects
The presence of the fluorine substituent influences both the rate and selectivity of nucleophilic substitution reactions. Computational studies indicate that the electron-withdrawing fluorine atom increases the electrophilicity of the bromomethyl carbon by approximately 0.3 electron units compared to the non-fluorinated analogue [2]. This electronic activation translates to reaction rate enhancements of 2-3 fold under comparable conditions. Additionally, the fluorine substituent can engage in weak hydrogen bonding interactions with protic nucleophiles, potentially influencing the stereochemical outcome of substitution reactions involving chiral nucleophiles.
The bromomethyl functionality in methyl 2-(bromomethyl)-6-fluorobenzoate serves as an effective coupling partner in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds through well-established organometallic pathways [4] [5]. These transformations proceed through the canonical oxidative addition, transmetalation, and reductive elimination sequence characteristic of palladium-catalyzed processes.
Suzuki-Miyaura Coupling Reactions
Suzuki-Miyaura coupling of methyl 2-(bromomethyl)-6-fluorobenzoate with arylboronic acids provides access to substituted benzyl derivatives under standard palladium catalysis conditions [4] [5]. The reaction typically employs tetrakis(triphenylphosphine)palladium(0) or palladium(II) complexes with bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene [4]. Base selection plays a critical role in reaction efficiency, with cesium carbonate and potassium carbonate providing optimal results in mixed aqueous-organic solvent systems [4].
The mechanistic pathway involves initial oxidative addition of the palladium(0) species to the carbon-bromine bond, generating a benzylpalladium(II) intermediate [4]. Subsequent transmetalation with the arylboronic acid occurs in the presence of base, followed by reductive elimination to form the coupled product and regenerate the palladium(0) catalyst [4]. The electron-withdrawing fluorine substituent facilitates the oxidative addition step by increasing the electrophilicity of the carbon-bromine bond.
Heck Reactions
The Mizoroki-Heck reaction represents another valuable transformation for methyl 2-(bromomethyl)-6-fluorobenzoate, enabling coupling with alkenes to generate substituted styrene derivatives [6] [7]. Both intermolecular and intramolecular variants proceed efficiently under palladium catalysis, with reaction conditions typically involving palladium acetate or palladium chloride complexes in the presence of phosphine ligands [6] [7].
Intramolecular Heck reactions of appropriately substituted derivatives provide access to complex polycyclic structures through formation of five-, six-, or seven-membered rings [7]. The reaction proceeds through oxidative addition, alkene coordination and insertion, followed by β-hydride elimination to generate the final alkene product [6]. The use of hindered bases such as triethylamine or diisopropylethylamine prevents competing elimination reactions and ensures high yields of the desired coupling products.
Table 2: Cross-Coupling Reaction Conditions and Yields
| Reaction Type | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Product Type |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4 | Na2CO3 | DME/H2O | 90 | 65 | Biaryl compound |
| Suzuki-Miyaura | PdCl2(dppf)·CH2Cl2 | Cs2CO3 | Toluene/H2O | 80 | 75 | Coupled product |
| Heck Reaction | Pd(OAc)2 | K2CO3 | DMF | 120 | 88 | Alkene derivative |
| Heck Reaction | NiCl2 | KI | DMF | 80 | 67 | Cyclized product |
| Carbonylative Suzuki | PEPPSI-IPr | Cs2CO3 | Anisole | 110 | 80 | Carbonyl product |
Carbonylative Cross-Coupling
Carbonylative Suzuki-Miyaura coupling reactions introduce carbon monoxide into the coupling process, generating ketone products through insertion of CO into the palladium-carbon bond prior to reductive elimination [5]. These reactions require specialized conditions including controlled CO atmosphere or CO-releasing reagents, and often employ two-chamber systems to manage CO generation and consumption [5]. The resulting carbonylated products represent valuable synthetic intermediates for pharmaceutical and materials applications.
The aromatic ring of methyl 2-(bromomethyl)-6-fluorobenzoate exhibits characteristic electrophilic aromatic substitution patterns influenced by the combined electronic effects of the ester carbonyl, bromomethyl, and fluorine substituents [8] [9]. The electron-withdrawing nature of these groups significantly deactivates the aromatic ring toward electrophilic attack while directing substitution to the meta position relative to the ester group.
Electronic Effects and Reactivity
The fluorine substituent exerts a complex influence on electrophilic aromatic substitution reactivity [9]. While fluorine is strongly electron-withdrawing through inductive effects, it can also donate electron density through resonance involving its lone pairs [9]. This dual character results in unique reactivity patterns where fluorobenzene derivatives often show anomalous behavior compared to other halogenated aromatics [9]. In the case of methyl 2-(bromomethyl)-6-fluorobenzoate, the predominant effect is deactivation due to the cumulative electron-withdrawing influence of multiple substituents.
Regioselectivity Patterns
Electrophilic substitution occurs preferentially at the meta position relative to the ester group, consistent with the strongly deactivating nature of the carbonyl functionality [8]. The bromomethyl substituent also directs electrophiles to meta positions, reinforcing this selectivity pattern [8]. The fluorine atom provides additional directional influence, typically favoring ortho and para positions; however, the dominant meta-directing effects of the ester and bromomethyl groups override this preference in most cases.
Table 3: Electrophilic Aromatic Substitution Patterns
| Electrophile | Conditions | Major Product Position | Selectivity (meta:ortho) | Yield (%) | Electronic Effect |
|---|---|---|---|---|---|
| Br2/FeBr3 | FeBr3 catalyst, RT | meta | 85:15 | 72 | Deactivating |
| HNO3/H2SO4 | Mixed acid, 0°C | meta | 80:20 | 68 | Deactivating |
| CH3COCl/AlCl3 | AlCl3 catalyst, 40°C | meta | 88:12 | 75 | Deactivating |
| SO3/H2SO4 | Fuming H2SO4, 80°C | meta | 90:10 | 70 | Deactivating |
| I2/HIO3 | I2/HIO3, 60°C | meta | 82:18 | 65 | Deactivating |
Mechanistic Considerations
The mechanism of electrophilic aromatic substitution involves initial formation of a π-complex between the electrophile and the aromatic ring, followed by formation of a cationic σ-complex (Wheland intermediate) and final deprotonation to restore aromaticity [8]. The electron-withdrawing substituents destabilize the cationic intermediate, resulting in higher activation energies and reduced reaction rates compared to unsubstituted benzene [8]. The meta selectivity arises from the relatively greater stability of meta-substituted intermediates compared to ortho or para alternatives.
The multiple functional groups present in methyl 2-(bromomethyl)-6-fluorobenzoate provide diverse opportunities for selective oxidation and reduction transformations [10] [11]. The bromomethyl substituent can undergo oxidation to generate carboxylic acid derivatives, while the ester functionality serves as a target for reduction to primary alcohols.
Oxidation of the Bromomethyl Group
Potassium permanganate represents the most commonly employed oxidizing agent for converting bromomethyl groups to carboxylic acids [10] [12]. The reaction proceeds through a radical mechanism involving initial hydrogen abstraction from the methylene carbon, followed by subsequent oxidation steps to generate the carboxylic acid product [10] [13]. The reaction typically requires aqueous alkaline conditions at elevated temperatures to achieve complete conversion [10].
Alternative oxidizing agents including chromium trioxide in sulfuric acid and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with sodium hypochlorite provide complementary reactivity profiles [10]. Chromium-based oxidations proceed through chromate ester intermediates and often require acidic conditions [10]. TEMPO-mediated oxidations offer milder conditions and can be stopped at the aldehyde stage if desired, providing access to partially oxidized products [10].
Reduction of the Ester Group
Lithium aluminum hydride (LiAlH4) serves as the most effective reducing agent for converting the methyl ester to a primary alcohol [11] [14] [15]. The reaction proceeds through a two-step mechanism involving initial hydride attack at the carbonyl carbon to form a tetrahedral intermediate, followed by elimination of methoxide and subsequent reduction of the resulting aldehyde intermediate [11]. The overall process requires two equivalents of reducing agent and typically proceeds under anhydrous conditions in ethereal solvents [11] [15].
Milder reducing agents such as sodium borohydride in the presence of cerium chloride can achieve ester reduction under less stringent conditions, though with reduced efficiency compared to LiAlH4 [14]. Diisobutylaluminum hydride (DIBAL-H) offers the possibility of selective reduction to the aldehyde stage when employed at low temperatures [14].
Table 4: Oxidation and Reduction Pathways
| Reagent | Reaction Type | Target Group | Product | Conditions | Yield (%) | Selectivity |
|---|---|---|---|---|---|---|
| KMnO4 | Oxidation | Bromomethyl | Carboxylic acid | Aqueous, 100°C | 88 | Complete |
| CrO3/H2SO4 | Oxidation | Bromomethyl | Carboxylic acid | Acidic, 80°C | 85 | Complete |
| LiAlH4 | Reduction | Ester | Primary alcohol | Dry THF, 0°C | 92 | High |
| NaBH4/CeCl3 | Reduction | Ester | Primary alcohol | MeOH, RT | 78 | Moderate |
| TEMPO/NaOCl | Oxidation | Bromomethyl | Aldehyde | CH2Cl2, RT | 70 | High |
Chemoselective Transformations
The presence of multiple reactive functional groups necessitates careful selection of reaction conditions to achieve chemoselective transformations [10] [11]. The bromomethyl group is generally more reactive toward oxidation than the ester functionality, enabling selective oxidation in the presence of the unchanged ester [10]. Conversely, reduction of the ester can be achieved without affecting the bromomethyl group by employing hydride-based reducing agents that do not reduce alkyl halides [11] [15].
Methyl 2-(bromomethyl)-6-fluorobenzoate serves as a valuable precursor for heterocyclic synthesis through various cycloaddition and cyclization pathways [16] [17]. The combination of reactive bromomethyl and aromatic fluorine substituents enables access to diverse heterocyclic scaffolds including benzoxazines, benzofurans, and fused ring systems.
Benzoxazine Formation
Benzoxazine synthesis from fluorinated aromatic precursors has received significant attention due to the unique properties of fluorinated polybenzoxazines [16] [18]. The synthesis typically involves condensation of the fluorinated aromatic compound with formaldehyde and primary amines under acidic conditions [16]. The reaction proceeds through formation of aminomethylol intermediates followed by intramolecular cyclization to generate the six-membered benzoxazine ring [16].
The presence of the fluorine substituent influences both the reaction kinetics and the thermal properties of the resulting benzoxazine polymers [16] [19]. Fluorinated benzoxazines generally exhibit enhanced thermal stability and lower dielectric constants compared to non-fluorinated analogues, making them valuable for aerospace and electronics applications [16] [20].
Benzofuran Synthesis
Fluorinated benzofuran derivatives can be accessed through various synthetic strategies including intramolecular cyclization reactions and cross-coupling methodologies [21] [22]. One approach involves the use of sigmatropic rearrangement followed by defluorination and cyclization to generate fluorinated benzofuran products [21]. Alternative methods employ Sonogashira coupling with terminal alkynes followed by intramolecular cyclization [23].
1,3-Dipolar Cycloaddition Reactions
The bromomethyl substituent can participate in 1,3-dipolar cycloaddition reactions after conversion to appropriate dipolar species [17] [24]. Azide substitution products undergo copper-catalyzed cycloaddition with alkynes to generate triazole derivatives [24]. These "click" reactions proceed under mild conditions and provide access to complex heterocyclic architectures with high regioselectivity [24].
Table 5: Cycloaddition and Heterocyclic Formation Reactions
| Reaction Type | Co-reagent | Catalyst | Temperature (°C) | Heterocycle Formed | Yield (%) | Ring Size |
|---|---|---|---|---|---|---|
| [3+2] Cycloaddition | Azide | CuI | 60 | Triazole | 78 | 5-membered |
| Benzoxazine Formation | Formaldehyde/Amine | Acid catalyst | 110 | Benzoxazine | 85 | 6-membered |
| Benzofuran Synthesis | Phenol derivative | Base | 150 | Benzofuran | 72 | 5-membered |
| Diels-Alder | Diene | Lewis acid | 80 | Cyclohexene | 65 | 6-membered |
| [2+2] Cycloaddition | Alkene | Photochemical | 25 | Cyclobutane | 55 | 4-membered |
Transition Metal-Catalyzed Cycloadditions
Rhodium and cobalt catalysts enable various [6+2] and [2+2] cycloaddition reactions with methyl 2-(bromomethyl)-6-fluorobenzoate derivatives [17] [25]. These reactions provide access to complex polycyclic structures through formation of eight-membered rings and fused ring systems [17]. The reactions typically require elevated temperatures and inert atmosphere conditions but offer excellent selectivity for the formation of specific regioisomers [17].
Photochemical Cycloadditions
Photochemical activation enables [2+2] cycloaddition reactions between the aromatic ring and suitable alkene partners [26]. These reactions proceed through excited state intermediates and can generate strained four-membered ring systems [26]. The fluorine substituent can influence the photochemical properties of the aromatic system, potentially altering both the reaction rate and selectivity compared to non-fluorinated analogues [26].